8-Chloro-10H-phenothiazin-3-ol

Dopamine D2 receptor Antipsychotic metabolite pharmacology Structure-activity relationship

Researchers quantifying chlorpromazine metabolic pathways often lack a definitive reference for the fully N-dealkylated endpoint. 8-Chloro-10H-phenothiazin-3-ol (CAS 2002-32-6) is the only authentic standard that unambiguously confirms complete side-chain cleavage-retaining the 2-chloro-7-hydroxy pharmacophore while lacking the aminoalkyl group required for D2 receptor binding. • Definitive LC-MS/MS reference standard for terminal dealkylation in plasma, urine, or hepatocyte models; LogP ~3.9 enables chromatographic separation from all side-chain-bearing analogs. • Ideal negative control for D2 receptor binding assays (ring-hydroxylated/N-demethylated metabolites exhibit only 20-70% relative D2 potency vs. parent drug). • mp 224-226°C; distinct physicochemical profile prevents misassignment of metabolite peaks in pharmacokinetic studies.

Molecular Formula C12H8ClNOS
Molecular Weight 249.72 g/mol
CAS No. 2002-32-6
Cat. No. B133447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-10H-phenothiazin-3-ol
CAS2002-32-6
Synonyms8-Chloro-phenothiazin-3-ol;  8-Chloro-10H-phenothiazin-3-ol; 
Molecular FormulaC12H8ClNOS
Molecular Weight249.72 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)SC3=C(N2)C=C(C=C3)Cl
InChIInChI=1S/C12H8ClNOS/c13-7-1-4-11-10(5-7)14-9-3-2-8(15)6-12(9)16-11/h1-6,14-15H
InChIKeyCIAFBHJSFCQEBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-10H-phenothiazin-3-ol Reference Standard


8-Chloro-10H-phenothiazin-3-ol (CAS 2002-32-6; also known as 2-chloro-7-hydroxyphenothiazine) is a ring-hydroxylated, fully N-dealkylated phenothiazine derivative that constitutes a key terminal metabolite of the first-generation antipsychotic chlorpromazine [1]. Unlike the parent drug or its intermediate metabolites, this compound lacks the 10-aminoalkyl side chain critical for high-affinity dopamine D2 receptor antagonism, making it a distinct tool for investigating the pharmacological contributions of phenothiazine metabolic pathways, off-target effects, and analytical method validation during antipsychotic development [2].

Why 8-Chloro-10H-phenothiazin-3-ol Cannot Be Substituted


Phenothiazine antipsychotics produce multiple active and inactive metabolites, and the pharmacological profile of each species is exquisitely sensitive to both ring substitution and side-chain structure. 8-Chloro-10H-phenothiazin-3-ol is unique among chlorpromazine metabolites because it retains the pharmacophoric 2-chloro and 7-hydroxy substitution pattern while completely lacking the basic aminoalkyl side chain [1]. This structural distinction fundamentally alters its target-binding profile: while 7-hydroxychlorpromazine (which retains the side chain) maintains dopamine D2 binding affinity comparable to chlorpromazine itself, progressive N-demethylation and dealkylation sharply reduce potency at dopamine D2 and α1-adrenoceptors, with ring-hydroxylated/N-demethylated metabolites exhibiting only 20–70% of the parent drug's affinity [2]. This compound thus cannot be substituted by any side-chain-bearing analog (chlorpromazine, nor1-chlorpromazine, nor2-chlorpromazine, or 7-hydroxychlorpromazine) when researchers require a definitive marker of complete side-chain cleavage or a probe to isolate ring-hydroxylation-dependent effects from aminoalkyl-dependent pharmacology.

8-Chloro-10H-phenothiazin-3-ol: Quantitative Differentiation


Dopamine D2 Receptor Binding vs. 7-Hydroxychlorpromazine

Creese et al. demonstrated using [3H]-haloperidol competition binding that 7-hydroxychlorpromazine (retaining the dimethylaminopropyl side chain) competes for dopamine D2 receptors in rat striatal membranes with potency comparable to chlorpromazine itself [1]. In contrast, the Hals et al. study established that progressive side-chain N-demethylation and dealkylation reduces dopamine D2 binding to a fraction of the parent drug's affinity: ring-hydroxylated and N-demethylated metabolites as a class retain only 20–70% relative potency at D2 receptors [2]. The fully dealkylated 8-chloro-10H-phenothiazin-3-ol, having lost the basic nitrogen entirely, is expected to exhibit D2 binding at the extreme low end of this range or below, consistent with the established SAR model where the aminoalkyl side chain is critical for high-affinity D2 engagement [3].

Dopamine D2 receptor Antipsychotic metabolite pharmacology Structure-activity relationship

Aqueous Solubility vs. Chlorpromazine Hydrochloride

The computed aqueous solubility of 8-chloro-10H-phenothiazin-3-ol is 2.4 × 10⁻³ g/L (2.4 μg/mL) at 25°C, equivalent to approximately 9.6 μM . By comparison, chlorpromazine hydrochloride has an aqueous solubility of >25 mg/mL (>70 mM) [1]. This represents a solubility difference of over 200-fold, which directly impacts solvent selection for in vitro assays, HPLC mobile-phase design, and in vivo dosing formulation.

Solubility Bioavailability Analytical method development

Melting Point vs. 7-Hydroxychlorpromazine

8-Chloro-10H-phenothiazin-3-ol has a reported melting point of 224–226°C [1]. The closest side-chain-bearing analog, 7-hydroxychlorpromazine (free base), has a reported melting point of 205–210°C (dec.) [2]. This ~19–21°C difference provides a straightforward, instrument-free physical identity check that distinguishes the fully dealkylated metabolite from its side-chain-bearing counterpart, critical for analytical reference standard verification.

Physicochemical characterization Identity testing Quality control

Lipophilicity vs. Chlorpromazine

8-Chloro-10H-phenothiazin-3-ol has a predicted LogP (XLogP3) of 3.9 [1]. Chlorpromazine has a consensus LogP of approximately 3.1 (experimental LogP 3.05; XLogP3 3.1) [2]. This 0.8-unit difference corresponds to an approximate 6.3-fold higher octanol-water partition coefficient, significantly altering retention time in reversed-phase HPLC, liquid-liquid extraction efficiency, and passive membrane permeability relative to the parent drug.

Lipophilicity LogP LC-MS method development

8-Chloro-10H-phenothiazin-3-ol Applications


LC-MS/MS Reference Standard

Because 8-chloro-10H-phenothiazin-3-ol is the terminal product of complete N-dealkylation of the chlorpromazine side chain, it serves as the only authentic reference standard that unambiguously confirms the detection of this specific metabolic pathway endpoint in human or animal plasma, urine, or hepatocyte incubations. Its distinct LogP (3.9 vs. 3.1 for chlorpromazine [1]) and low aqueous solubility (2.4 μg/mL ) require dedicated LC-MS/MS method optimization, but once established, this standard enables precise quantification of the fully dealkylated metabolite fraction, which cannot be achieved using chlorpromazine, nor1-chlorpromazine, nor2-chlorpromazine, or 7-hydroxychlorpromazine alone.

Negative Control for Dopamine D2 Receptor Studies

Given that 8-chloro-10H-phenothiazin-3-ol lacks the basic aminoalkyl side chain essential for high-affinity dopamine D2 binding—with ring-hydroxylated/N-demethylated metabolites showing only 20–70% relative D2 potency compared to parent drugs [2]—this compound functions as an ideal negative control or low-activity comparator in D2 receptor binding assays. Researchers can use it to differentiate between pharmacological effects driven by the phenothiazine ring system itself versus those requiring the intact side chain, enabling cleaner interpretation of structure-activity data.

Analytical Method for Metabolite Quantification

The combination of distinct physicochemical properties—including a melting point of 224–226°C (19–21°C higher than 7-hydroxychlorpromazine [3]) and a LogP 0.8 units above chlorpromazine [1]—makes this compound an essential component of any comprehensive chlorpromazine metabolite panel. Its inclusion in calibration standards enables chromatographic separation and unambiguous identification of the fully dealkylated metabolite peak, which would otherwise be missed or misassigned, thereby improving the accuracy of pharmacokinetic profiling and therapeutic drug monitoring method validation.

Investigation of Phenothiazine Ring Toxicities

Chlorpromazine and its active metabolites produce both therapeutic and toxic effects—including photosensitivity, corneal deposits, and hepatotoxicity—that may arise from the phenothiazine ring system rather than from dopamine receptor blockade. 8-Chloro-10H-phenothiazin-3-ol, having lost the side chain required for high-affinity D2 engagement [2], allows researchers to study ring-specific phototoxicity, oxidative stress induction, and protein binding in isolation, without confounding contributions from the aminoalkyl pharmacophore, facilitating clearer attribution of adverse effect mechanisms.

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